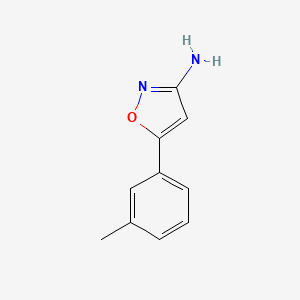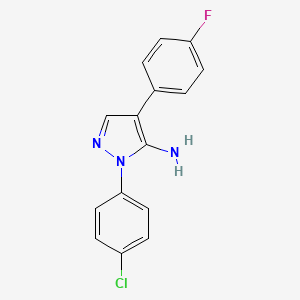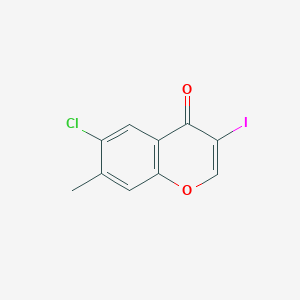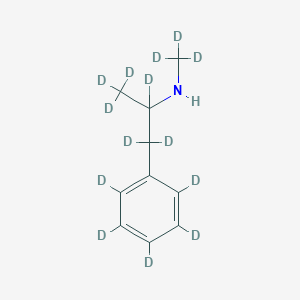
(+/-)-Methamphetamine-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Methamphetamine-d14 is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace hydrogen atoms in the methamphetamine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d14 typically involves the reduction of ephedrine or pseudoephedrine using deuterium gas or deuterated reducing agents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process can be summarized as follows:
Reduction of Ephedrine/Pseudoephedrine: Ephedrine or pseudoephedrine is dissolved in a suitable solvent, such as ethanol or methanol.
Catalytic Hydrogenation: The solution is subjected to catalytic hydrogenation using deuterium gas in the presence of Pd/C.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of ephedrine or pseudoephedrine are reduced using deuterium gas and Pd/C catalysts.
Continuous Flow Reactors: Industrial setups often use continuous flow reactors to ensure consistent production and high yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Methamphetamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated phenylacetone and other oxidation products.
Reduction: Further reduction can lead to the formation of deuterated amphetamine.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Deuterated Phenylacetone: Formed through oxidation.
Deuterated Amphetamine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(+/-)-Methamphetamine-d14 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of methamphetamine in the body.
Isotope Tracing: Utilized in isotope tracing studies to understand the distribution and metabolism of methamphetamine.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic fate of methamphetamine.
Neurotoxicity Studies: Used in research to study the neurotoxic effects of methamphetamine and its analogs.
Wirkmechanismus
(+/-)-Methamphetamine-d14 exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The molecular targets include:
Dopamine Transporter (DAT): Inhibition of DAT increases dopamine levels.
Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: The non-deuterated form of (+/-)-Methamphetamine-d14.
Amphetamine: A related stimulant with similar effects but different potency and duration of action.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium atoms provide a way to trace the compound’s metabolic pathways and study its pharmacokinetics without altering its pharmacological effects significantly.
Eigenschaften
CAS-Nummer |
362044-12-0 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
163.32 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D |
InChI-Schlüssel |
MYWUZJCMWCOHBA-QUMROUDOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


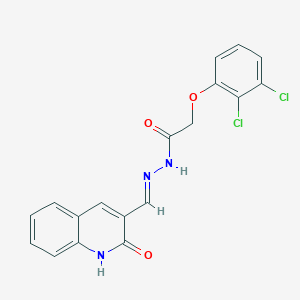
![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
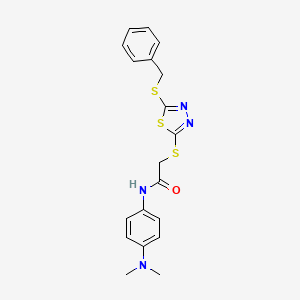
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)
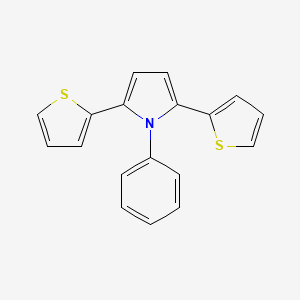

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
